molecular formula C19H16O4 B2970297 (Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one CAS No. 620546-92-1

(Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one

Katalognummer: B2970297
CAS-Nummer: 620546-92-1
Molekulargewicht: 308.333
InChI-Schlüssel: ISBDQEIOXDWDSA-GIADAODISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a methoxy group at position 6 of the benzofuran ring and an (E)-configured allylidene substituent at position 2, bearing a 2-methoxyphenyl group. Its structural features include extended conjugation due to the allylidene moiety, which may enhance electronic delocalization and influence photophysical or biological properties .

Eigenschaften

IUPAC Name

(2Z)-6-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-21-14-10-11-15-18(12-14)23-17(19(15)20)9-5-7-13-6-3-4-8-16(13)22-2/h3-12H,1-2H3/b7-5+,17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBDQEIOXDWDSA-GIADAODISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-6-Methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific activities against various cancer cell lines, as well as its mechanisms of action.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the condensation of appropriate benzofuran derivatives with methoxy-substituted phenyl groups. The structural formula of the compound is represented as follows:

C16H16O3\text{C}_{16}\text{H}_{16}\text{O}_{3}

This indicates the presence of methoxy groups that are crucial for its biological activity.

Biological Activity Overview

The biological activity of (Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one has been evaluated in various studies focusing on its anticancer properties, particularly its antiproliferative effects against different cancer cell lines.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa1.5
MDA-MB-2312.0
A5493.0
HT-294.5
MCF-75.0

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Notably, the compound demonstrated particularly strong activity against HeLa cells, suggesting a potential application in cervical cancer treatment .

  • Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This mechanism was assessed through in vitro assays where the compound's ability to disrupt microtubule dynamics was evaluated.
  • Histone Deacetylase (HDAC) Inhibition : Another significant mechanism involves the inhibition of HDAC enzymes, which play a role in regulating gene expression and are often overactive in cancer cells. The compound exhibited moderate HDAC inhibitory activity with residual activities ranging from 40% to 75% at varying concentrations .

Case Studies

A study conducted on a series of benzofuran derivatives, including (Z)-6-methoxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one, highlighted its enhanced potency when compared to structurally similar compounds lacking methoxy substitutions. For instance, derivatives lacking methoxy groups showed a significant reduction in antiproliferative activity, reinforcing the importance of these functional groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares structural similarities with several benzofuran-3(2H)-one derivatives, differing primarily in substituent patterns and configurations:

Compound Name Substituents (Benzofuran Ring) Allylidene/Benzylidene Group Key Features
(Z)-6-Methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one 6-OCH3 2-Methoxybenzylidene Lacks extended conjugation of allylidene; shorter π-system.
(Z)-6-Hydroxy-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylidene)benzofuran-3(2H)-one (E2) 6-OH (E)-3-(4-Hydroxy-3-methoxyphenyl)allylidene Hydroxy groups enhance hydrogen bonding; increased polarity.
(Z)-2-(4’-Chlorobenzylidene)benzofuran-3(2H)-one (110) None 4-Chlorobenzylidene Electron-withdrawing Cl substituent; potential for halogen bonding.
(Z)-2-(4-Methylbenzylidene)benzofuran-3(2H)-one (3e) None 4-Methylbenzylidene Electron-donating methyl group; improved lipophilicity.

Physical and Spectral Properties

  • Melting Points : Hydroxy-substituted derivatives (e.g., 6x, 6y in ) exhibit higher melting points (254.9–262.1°C) due to intermolecular hydrogen bonding, whereas methoxy-substituted analogs (e.g., 6v, 6w) have lower melting points (187.6–219.6°C) . The target compound’s methoxy groups likely result in a melting point closer to 6v (~187–219°C).
  • Spectral Data :
    • 1H NMR : Methoxy protons resonate at δ 3.7–3.9, while hydroxy protons (if present) appear at δ 9–10 . The allylidene group’s protons in the target compound may show coupling patterns (e.g., J = 12–16 Hz for E-configuration) distinct from benzylidene derivatives .
    • HRMS : The molecular ion [M+H]+ for methoxy-substituted analogs (e.g., 6v: m/z 267.0663) aligns with calculated values, confirming structural integrity .

Stability and Reactivity

  • Chemical Stability : Methoxy groups reduce oxidative susceptibility compared to hydroxy analogs (e.g., 6x, 6y) . The allylidene group’s conjugation may increase UV stability but could render the compound prone to photoisomerization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.